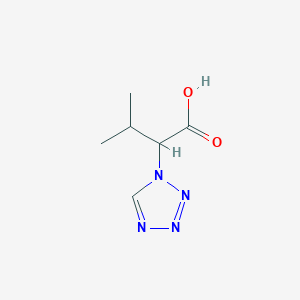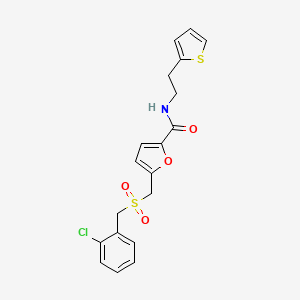![molecular formula C24H25N3O4S B2515252 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-39-3](/img/structure/B2515252.png)
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinoline derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Quinoline derivatives have been extensively studied for their cytotoxic activities and as ligands for various receptors in the body. The specific compound mentioned has a complex structure that includes a thienoquinoline core, a benzodioxole moiety, and an amino carboxamide group, which could potentially contribute to its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the Friedlander condensation, as seen in the preparation of N-methylquindoline carboxamides . This method involves the reaction between an amino compound and a carbonyl compound, which in the case of quinoline derivatives, often includes an indole or benzoate precursor. The synthesis may also involve subsequent steps such as methylation and amination to achieve the desired substitution pattern on the quinoline ring system.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents to alter its chemical and biological properties. The specific compound mentioned includes additional structural features such as the thienoquinoline framework, which is a fused ring system combining a thiophene ring with a quinoline ring, and the benzodioxole group, which is known for its electron-donating properties and may influence the compound's interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including N-alkylation, as demonstrated in the synthesis of N-methylquindoline carboxamides . These reactions are crucial for introducing different functional groups that can modulate the compound's biological activity. The presence of the carboxamide group in the compound suggests potential for further chemical modifications, such as the formation of amide bonds with other molecules or the introduction of additional substituents through nucleophilic acyl substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a benzodioxole moiety could potentially increase the lipophilicity of the compound, which may affect its ability to cross biological membranes and its distribution within the body. The specific compound's properties would need to be determined experimentally, but its structure suggests it may have unique characteristics that could be relevant for its biological activity.
Scientific Research Applications
Catalytic Applications and Ligand Design
Research on phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes indicates the importance of structural components similar to those in the query compound for achieving high catalytic activities and excellent enantioselectivities. Such ligands have shown utility in the efficient preparation of chiral pharmaceutical ingredients, suggesting potential for the query compound in catalysis or as a ligand in asymmetric synthesis processes (Imamoto et al., 2012).
Antioxidant and Antibacterial Activities
Studies on phenolic esters and amides of related quinoline derivatives have demonstrated significant in vitro antioxidant and antibacterial activities. These findings suggest potential research applications of the query compound in the development of new antioxidants and antibacterial agents, particularly against specific bacterial strains (Shankerrao et al., 2013).
Material Science and Polymer Research
Investigations into polyamides containing quinoxaline moieties, which share structural features with the query compound, reveal applications in creating materials with excellent thermal stability and distinct physical properties. Such research suggests potential applications of the query compound in the synthesis of novel polymers or materials with desirable thermal and solubility characteristics (Patil et al., 2011).
Anticancer Research
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which exhibit potent cytotoxic activities against various cancer cell lines, highlight the potential of structurally related compounds in anticancer research. This suggests that the query compound could be of interest in the development of new anticancer agents (Deady et al., 2003).
Future Directions
properties
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-4-13-18-14(8-24(2,3)9-15(18)28)27-23-19(13)20(25)21(32-23)22(29)26-10-12-5-6-16-17(7-12)31-11-30-16/h5-7H,4,8-11,25H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMWGIQQRUALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NCC4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2515169.png)
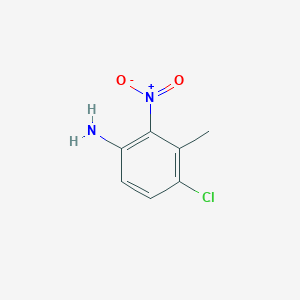

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
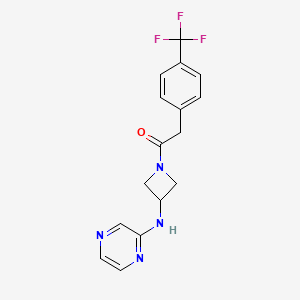
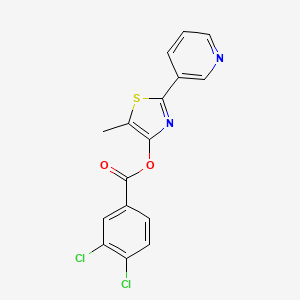
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)
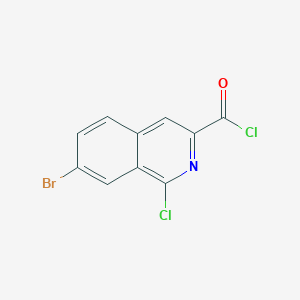

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

